molecular formula C8H10BrNO2 B13030177 5-Bromo-2,3-dimethoxyaniline

5-Bromo-2,3-dimethoxyaniline

Cat. No.: B13030177
M. Wt: 232.07 g/mol
InChI Key: LWTXURIIKYWTTL-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxyaniline hydrochloride (CAS 2680528-30-5) is a halogenated aniline derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C₈H₁₁BrClNO₂, with a molecular weight of 268.54 g/mol . This compound serves as a highly versatile synthetic intermediate, or building block, for the construction of more complex molecules. The presence of both a bromine atom and an amine group on the dimethoxybenzene scaffold creates distinct electronic and steric properties, making it a valuable substrate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, which are fundamental to modern drug discovery . In research, this aniline derivative is part of a broader class of compounds investigated for their potential biological activity. Structurally related brominated dimethoxy compounds have been explored as key intermediates in the synthesis of novel bioactive molecules, including selective agonists for serotonin receptors (5-HT₂AR), which are a prominent target in neuroscience and the development of potential treatments for psychiatric disorders . The specific substitution pattern of the bromo and methoxy groups directs further chemical transformations, allowing researchers to systematically build complex molecular architectures. As a fine chemical, it is supplied with high purity for laboratory use. This compound hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

5-bromo-2,3-dimethoxyaniline

InChI

InChI=1S/C8H10BrNO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,10H2,1-2H3

InChI Key

LWTXURIIKYWTTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)N)Br

Origin of Product

United States

Preparation Methods

Bromination of 2,3-Dimethoxyaniline

The most straightforward and commonly employed method involves the direct bromination of 2,3-dimethoxyaniline . This reaction uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce a bromine atom at the 5-position of the aromatic ring.

  • Reaction conditions : Typically conducted in an inert solvent (e.g., acetic acid, chloroform) at low temperatures to avoid over-bromination.
  • Selectivity : The electron-donating methoxy groups direct bromination to the 5-position due to ortho/para directing effects.
  • Yield and purity : Controlled conditions yield high regioselectivity and good yields of 5-bromo-2,3-dimethoxyaniline.

This method is described as efficient for both laboratory and industrial scale synthesis, with potential optimization using continuous flow reactors for scale-up production.

Multi-step Synthesis via Nitration, Reduction, and Methylation

An alternative approach starts from resorcinol (1,3-dihydroxybenzene) or related phenolic compounds, involving:

This route is more complex but allows for fine control over substitution patterns and is useful when starting materials are inexpensive or readily available. However, it involves multiple steps with potential issues such as expensive reagents, unstable yields, and environmental concerns.

Methylation of 5-Bromo-2,3-Dihydroxybenzoic Acid

While this method is more relevant to the synthesis of 5-bromo-2,3-dimethoxybenzoic acid, it provides insight into methylation strategies applicable to related compounds:

  • Starting material : 5-bromo-2,3-dihydroxybenzoic acid.
  • Methylation reagent : Dimethyl sulfate in the presence of potassium carbonate.
  • Conditions : Reaction in acetone at 60 °C under inert atmosphere for 20 hours.
  • Yield : Approximately 89% yield reported.
  • Follow-up steps : Hydrolysis and purification to obtain the dimethoxy derivative.

This demonstrates the feasibility of selective methylation of dihydroxy compounds bearing bromine substituents.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reactions Advantages Disadvantages Yield (%) Reference
Direct bromination of 2,3-dimethoxyaniline 2,3-dimethoxyaniline Bromination with Br2 or NBS Simple, selective, scalable Requires control to avoid over-bromination High (not specified)
Multi-step via nitration and methylation Resorcinol or 1,3-dihydroxybenzene Nitration → methylation → reduction → bromination Fine control over substitution Multi-step, costly reagents, environmental concerns Moderate to high
Methylation of 5-bromo-2,3-dihydroxybenzoic acid 5-bromo-2,3-dihydroxybenzoic acid Methylation with dimethyl sulfate High yield, regioselective Limited to benzoic acid derivatives 89

Research Findings and Industrial Considerations

  • Catalyst and reagent cost : Some methods involve expensive catalysts (e.g., acridine perchlorate) or costly starting materials, limiting industrial scalability.
  • Environmental impact : Multi-step routes may generate hazardous waste; thus, greener bromination and methylation protocols are preferred.
  • Yield and purity : Direct bromination of 2,3-dimethoxyaniline offers good yield and purity, making it favorable for industrial production with potential automation and continuous flow techniques.
  • Reaction control : Selective bromination requires careful control of temperature, solvent, and reagent stoichiometry to avoid polybromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

5-Bromo-2,3-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects and Positional Isomerism

The reactivity and applications of 5-Bromo-2,3-dimethoxyaniline are influenced by the positions and types of substituents. Below is a comparative analysis with key analogues:

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS RN Substituents Molecular Weight Key Differences vs. This compound
5-Bromo-2-chloro-3-methoxyaniline 63603-12-3 Br (5), Cl (2), OMe (3) ~236.48 Chlorine replaces one methoxy; increased electrophilicity
3-Bromo-2-chloro-5-methoxyaniline 1263376-85-7 Br (3), Cl (2), OMe (5) ~236.48 Altered substituent positions; steric and electronic effects differ
2-Bromo-3-methylaniline 54879-20-8 Br (2), Me (3) ~186.04 Methyl (electron-donating) vs. methoxy; lower polarity
5-Bromo-2,4-difluorobenzoic acid 940948-33-4 Br (5), F (2,4), COOH (1) ~237.02 Carboxylic acid group; fluorine substituents enhance acidity
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate 1150114-27-4 Br (5), F (2,3), Boc-protected NH₂ ~308.12 Carbamate protection reduces amine reactivity

Functional Group and Electronic Effects

  • Methoxy vs. Methyl Groups: Methoxy groups are stronger electron donors via resonance, increasing the aromatic ring's electron density compared to methyl groups. This enhances susceptibility to electrophilic attack in this compound, whereas 2-Bromo-3-methylaniline is less reactive in such contexts .
  • Halogen Substitution : The bromine atom in this compound facilitates Suzuki-Miyaura cross-coupling reactions. In contrast, 5-Bromo-2-chloro-3-methoxyaniline (CAS 63603-12-3) contains chlorine, which may alter reaction kinetics due to differing electronegativities .
  • Carbamate Protection : tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS 1150114-27-4) uses a Boc group to protect the amine, rendering it inert under basic conditions. This contrasts with the free amine in this compound, which is prone to oxidation and acylation .

Physicochemical Properties

  • Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or halogen-only analogues like 2-Bromo-3-methylaniline .
  • Melting Points : this compound derivatives (e.g., hydrochloride salt) exhibit higher melting points (~260.52 g/mol) due to ionic interactions, unlike neutral analogues such as 5-Bromo-2,4-difluorobenzoic acid .

Biological Activity

5-Bromo-2,3-dimethoxyaniline is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and methoxy groups enhances its binding affinity and selectivity towards these targets. Research indicates that compounds with similar structures can inhibit cell proliferation and interfere with microtubule dynamics in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

  • In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. A study evaluated its efficacy on MCF-7 (breast carcinoma) and K-562 (chronic myeloid leukemia) cell lines, reporting micromolar EC50 values indicative of potent activity .
  • Mechanistic Insights : The compound's ability to disrupt microtubule dynamics suggests a potential mechanism for its anticancer effects. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Other Biological Activities

Beyond anticancer effects, this compound has been explored for other biological activities:

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of this compound.
    • Methodology : The compound was tested against MCF-7 and K-562 cell lines using standard cytotoxicity assays.
    • Results : Significant inhibition of cell growth was observed with an EC50 value in the low micromolar range, indicating strong antiproliferative activity.
  • Case Study on Mechanistic Pathways :
    • Objective : To elucidate the mechanism of action in cancer therapy.
    • Methodology : Investigated the effects on microtubule dynamics in treated cancer cells.
    • Results : The study confirmed that treatment with this compound led to altered microtubule stability and increased apoptosis rates.

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